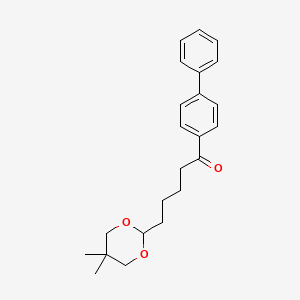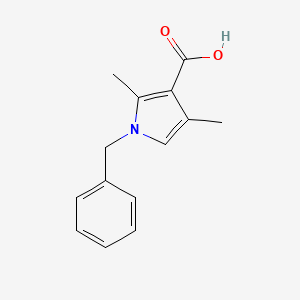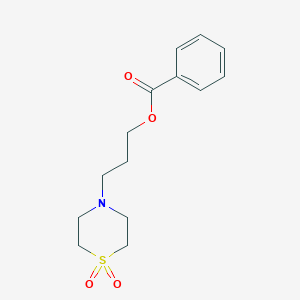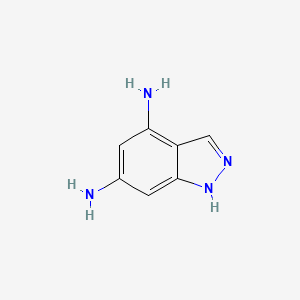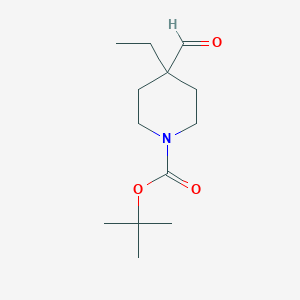
Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate, also known as 1-Boc-piperidine-4-carboxaldehyde, is a chemical compound with the empirical formula C11H19NO3 . It has a molecular weight of 213.27 . This compound is used as a reactant for the synthesis of various inhibitors and antagonists .
Synthesis Analysis
This compound is used as a reactant in the synthesis of Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists . It is also used in three-component vinylogous Mannich reactions .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(CC1)C=O . The InChI key for this compound is JYUQEWCJWDGCRX-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate are not detailed in the search results, it is known that this compound is used as a reactant in various chemical reactions to synthesize inhibitors and antagonists .Physical And Chemical Properties Analysis
Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is a solid substance . It has a melting point of 34-40 °C . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Intermediates
- Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate and its derivatives have been identified as key intermediates in synthesizing CDK9 inhibitors and Ibrutinib, which are significant for treating tumor viruses. The research outlines a synthesis route involving protection, oxidation, and reduction steps, providing a reference for producing these inhibitors (Hu et al., 2019).
- Another important intermediate, Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, has been highlighted for its role in small molecule anticancer drugs. The paper presents a high-yield synthetic method for this compound, emphasizing its significance in targeting the PI3K/AKT/mTOR pathway in cancer treatment (Zhang et al., 2018).
Studies on Green Solvents
- The effect of green solvents on the electronic property and reactivity of Tert-butyl 4-formylpiperidine-1-carboxylate was explored using computational calculations. This study found that solvents like methanol, water, ethanol, and DMSO notably change the global descriptors and molecular reactivity of the compound, providing insights into the solvent’s impact on chemical synthesis (Vimala et al., 2021).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye protection .
Direcciones Futuras
While specific future directions for Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate are not detailed in the search results, it is used in the synthesis of various inhibitors and antagonists . This suggests that it may continue to be used in the development of new therapeutic agents. Additionally, the compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation , indicating potential future applications in this area.
Propiedades
IUPAC Name |
tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWTYLMQRNNKJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646528 |
Source


|
| Record name | tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate | |
CAS RN |
885523-41-1 |
Source


|
| Record name | tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

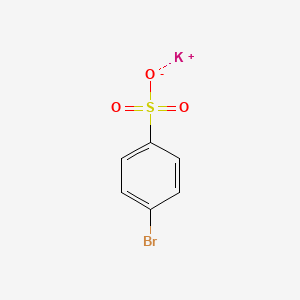
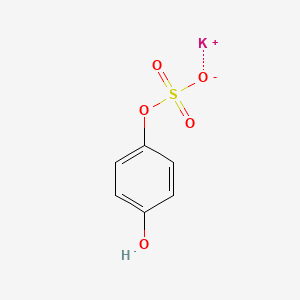
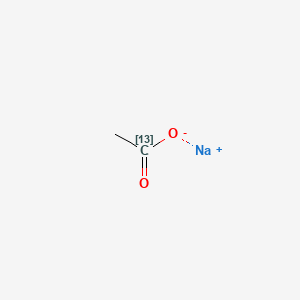
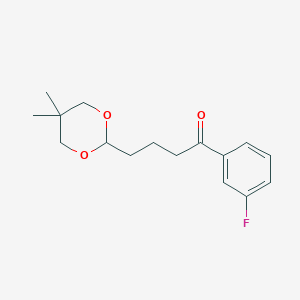
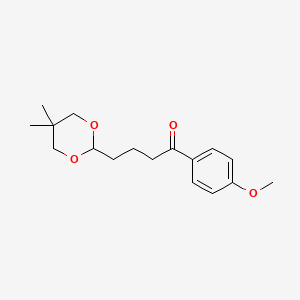
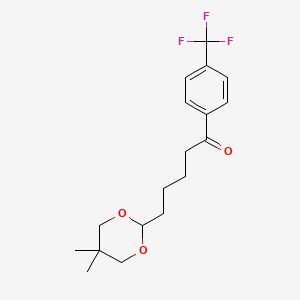
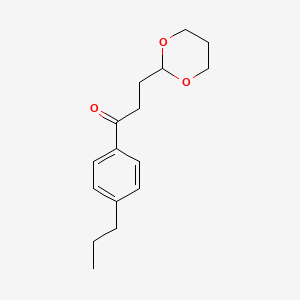
![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)
![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)
